1-[(Acetyloxy)phenylacetyl]-pyrrolidine
Description
Contextualization within Pyrrolidine-Containing Chemical Entities in Biomedical Research
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a highly privileged scaffold in drug discovery. mdpi.comnih.gov Its prevalence in a vast array of natural products and synthetic drugs stems from its unique three-dimensional structure, which allows for the precise spatial orientation of substituents. mdpi.comnih.gov This non-planar, puckered conformation is advantageous for exploring pharmacophore space and achieving high-affinity interactions with biological targets. mdpi.comnih.gov
Significance of Phenylacetyl Moieties in Scaffold Design and Modification
The phenylacetyl moiety is another chemical group of considerable importance in the design of neuroactive compounds. Its incorporation into a molecular scaffold can significantly influence the compound's lipophilicity, aromatic interactions, and metabolic stability. A prime example of its significance is in the well-known nootropic agent, N-phenylacetyl-L-prolylglycine ethyl ester, commercially known as Noopept. nih.gov Although structurally distinct from racetams, Noopept exhibits potent cognitive-enhancing effects, and its mechanism of action is thought to involve the modulation of various neurotransmitter systems. nih.gov The phenylacetyl group in Noopept is crucial for its biological activity, contributing to its interaction with neuronal targets. nih.gov
Furthermore, research into other phenylacetyl derivatives has revealed their potential as antagonists for muscarinic receptors, which are implicated in a variety of physiological functions, including learning and memory. mdpi.com This underscores the versatility of the phenylacetyl moiety in designing molecules that can modulate neuronal signaling pathways.
Rationale for In-Depth Academic Inquiry into 1-[(Acetyloxy)phenylacetyl]-pyrrolidine
The rationale for a focused academic investigation of this compound is built upon the synergistic potential of its structural components. The combination of the pyrrolidine ring and the phenylacetyl group suggests that this compound could exhibit interesting neuropharmacological properties, potentially as a nootropic or neuroprotective agent.
The addition of an acetyloxy group to the phenyl ring introduces several intriguing possibilities. This group could act as a bioisostere for other functional groups, potentially altering the compound's binding affinity for its targets. Moreover, the acetyloxy group could function as a prodrug moiety, being cleaved by esterases in the body to release a hydroxylated active metabolite. This could influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Given the established roles of the pyrrolidine and phenylacetyl moieties in neuroactive compounds, this compound represents a novel chemical entity with a high probability of interacting with targets in the central nervous system.
Overview of Research Paradigms and Methodological Approaches
The academic investigation of this compound would likely follow a well-established research paradigm, beginning with its chemical synthesis and characterization, followed by a comprehensive biological evaluation.
Synthesis and Characterization: The synthesis of this compound could be achieved through several established synthetic routes, such as the acylation of pyrrolidine with an appropriately substituted phenylacetyl chloride. rdd.edu.iq The resulting compound would then be rigorously characterized using a suite of analytical techniques to confirm its structure and purity. These methods would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the compound's molecular structure. nih.govnih.govmdpi.com
Mass Spectrometry (MS): To determine its molecular weight and fragmentation pattern. uonbi.ac.kerdd.edu.iq
Infrared (IR) Spectroscopy: To identify the presence of key functional groups. nih.gov
X-ray Crystallography: To determine the compound's three-dimensional structure in the solid state. nih.gov
Biological Evaluation: Following its synthesis and characterization, the compound would undergo a series of biological assays to assess its potential neuropharmacological activity. This would likely involve a tiered approach, starting with in vitro assays and progressing to in vivo studies in animal models.
In Vitro Studies: Initial screening would likely involve assays to assess the compound's effects on neuronal cell cultures. This could include evaluating its ability to protect neurons from various insults, such as excitotoxicity or oxidative stress. mdpi.com Receptor binding assays would also be employed to determine if the compound interacts with known neurotransmitter receptors.
In Vivo Studies: If promising in vitro activity is observed, the compound would be evaluated in animal models of cognitive function and neurodegeneration. mdpi.com These studies would aim to determine if the compound can improve learning and memory, or if it can ameliorate the pathological features of neurological disorders.
Illustrative Data from Related Phenylpyrrolidine Research
| Test | Animal Model | Compound | Result | Reference |
|---|---|---|---|---|
| Open Field Test | Rat | Phenylpyrrolidine Derivative | Increased exploratory activity and reduced anxiety-like behavior compared to control. | mdpi.com |
| Glutamate-Induced Excitotoxicity | Rat Cortical Neurons | Phenylpyrrolidine Derivative | Showed a significant neuroprotective effect, with a 37% increase in cell survival at 50 µM. | mdpi.com |
Illustrative Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Type | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolidine-2,5-dione derivative | Staphylococcus aureus | 16-256 µg/mL | nih.gov |
| 1,2,4-Oxadiazole pyrrolidine derivative | E. coli DNA gyrase | IC50 = 120 ± 10 nM | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-oxo-1-phenyl-2-pyrrolidin-1-ylethyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-11(16)18-13(12-7-3-2-4-8-12)14(17)15-9-5-6-10-15/h2-4,7-8,13H,5-6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYDONMVCVYYES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399714 | |
| Record name | 1-[(ACETYLOXY)PHENYLACETYL]-PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73200-21-2 | |
| Record name | 1-[(ACETYLOXY)PHENYLACETYL]-PYRROLIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 1 Acetyloxy Phenylacetyl Pyrrolidine
Advanced Retrosynthetic Disconnection Analysis of the Compound
A retrosynthetic analysis of 1-[(Acetyloxy)phenylacetyl]-pyrrolidine reveals several logical disconnections. The primary disconnection is at the amide bond, separating the pyrrolidine (B122466) ring from the (acetyloxy)phenylacetyl side chain. This leads to two key synthons: pyrrolidine and (acetyloxy)phenylacetic acid or a more reactive derivative thereof.
A further disconnection of the (acetyloxy)phenylacetyl moiety at the ester linkage reveals phenylacetic acid and an acetylating agent. The phenylacetyl group itself can be traced back to simpler precursors like benzyl (B1604629) cyanide or mandelic acid derivatives. The pyrrolidine ring, a ubiquitous scaffold in pharmaceuticals, can be disconnected through various C-N and C-C bond cleavages, suggesting multiple synthetic avenues for its construction. A schematic representation of this analysis is shown below:
Retrosynthetic Analysis of this compound

This analysis highlights the main synthetic challenges: the stereocontrolled construction of the pyrrolidine ring and the efficient coupling of the two main fragments.
Convergent and Linear Synthetic Pathways to the Pyrrolidine Core
The synthesis of the pyrrolidine core can be approached through both linear and convergent strategies. A linear approach might involve the modification of a pre-existing pyrrolidine-containing starting material, such as proline. mdpi.com A convergent approach, on the other hand, would involve the construction of the pyrrolidine ring from acyclic precursors. mdpi.com
Stereoselective and Asymmetric Approaches to Pyrrolidine Ring Formation
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for biologically active molecules. Several stereoselective and asymmetric methods have been developed for the synthesis of pyrrolidine derivatives.
One common strategy is the use of chiral starting materials, such as amino acids like proline or 4-hydroxyproline, which provide a pre-existing chiral center that can direct the stereochemistry of subsequent reactions. mdpi.com For instance, the reduction of proline using reagents like LiAlH4 or LiBH4 yields (S)-prolinol, a versatile building block for further elaboration. mdpi.com
Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of pyrrolidines. Organocatalysis, in particular, has emerged as a prominent method. nih.gov For example, proline and its derivatives can catalyze asymmetric aldol (B89426) and Michael reactions to construct chiral pyrrolidine precursors. nih.govmdpi.com The use of chiral phosphoric acids has also been reported to catalyze intramolecular aza-Michael cyclizations to yield enantioenriched pyrrolidines. whiterose.ac.uk
| Method | Description | Key Features | Reference(s) |
| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like L-proline. | High enantiopurity, well-established chemistry. | mdpi.com |
| Asymmetric Lithiation | Deprotonation of N-Boc pyrrolidine with a chiral base followed by electrophilic quench. | Requires cryogenic temperatures and stoichiometric chiral reagents. | whiterose.ac.uk |
| Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze asymmetric reactions. | Metal-free, environmentally benign, high enantioselectivities. | nih.govunibo.it |
| Gold-Catalyzed Tandem Reactions | Alkyne hydroamination/iminium ion formation/allylation sequence. | Expedient access to substituted pyrrolidines with tetrasubstituted carbon stereocenters. | acs.org |
This table provides a summary of selected stereoselective and asymmetric methods for pyrrolidine synthesis.
Multicomponent Reaction Strategies for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. tandfonline.comresearchgate.net Several MCRs have been developed for the synthesis of highly substituted pyrrolidines.
A prominent example is the [3+2] cycloaddition reaction involving azomethine ylides, which can be generated in situ from the reaction of an α-amino acid and an aldehyde. tandfonline.com These ylides can then react with various dipolarophiles to afford functionalized pyrrolidines. tandfonline.com The use of different catalysts, including cerium(III) chloride and organocatalysts, can enhance the efficiency and selectivity of these reactions. tandfonline.com One-pot three-component reactions of aldehydes, amino acid esters, and chalcones have also been reported to yield pyrrolidine-2-carboxylates. tandfonline.com
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |
| [3+2] Cycloaddition | Aldehydes, Amino acid esters, Chalcones | K2CO3, I2 | Pyrrolidine-2-carboxylates | tandfonline.com |
| Three-Component Reaction | Aldehydes, Amines, Cyclopropane dicarboxylate | CeCl3 | Substituted pyrrolidines | tandfonline.com |
| [3+2] Cycloaddition | Isatin, Glycine methyl ester chloride, (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et3N, Acetonitrile (B52724), Reflux | Spirooxindole pyrrolidines | tandfonline.com |
| Asymmetric MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, Silane reagents | TiCl4 | Highly substituted pyrrolidines | acs.orgnih.gov |
This table illustrates the versatility of multicomponent reactions in constructing diverse pyrrolidine scaffolds.
Cycloaddition Reactions in Pyrrolidine Synthesis
[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrrolidine. osaka-u.ac.jpacs.org The reaction between an azomethine ylide (a 1,3-dipole) and an alkene (a dipolarophile) is a particularly powerful method for constructing the pyrrolidine skeleton with high stereocontrol. acs.orgrsc.org
The generation of the azomethine ylide can be achieved through various methods, including the thermal or photochemical ring-opening of aziridines, or the condensation of α-amino acids with aldehydes or ketones. mdpi.com The stereochemical outcome of the cycloaddition can often be controlled by the geometry of the alkene and the nature of the substituents on both the dipole and the dipolarophile. acs.org Catalytic asymmetric versions of this reaction, employing chiral metal complexes or organocatalysts, have been extensively developed to provide enantiomerically enriched pyrrolidines. acs.orgrsc.org
A photo-promoted ring contraction of pyridines with silylborane has also been reported as a novel method to access pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. osaka-u.ac.jp
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular cyclization reactions provide a powerful and often stereoselective means of constructing the pyrrolidine ring from acyclic precursors. mdpi.comnih.gov These reactions can be initiated by various stimuli, including acid, base, or transition metal catalysts.
For instance, the intramolecular cyclization of an amino alcohol can lead to the formation of a pyrrolidine ring. nih.gov Similarly, the intramolecular Michael addition of an amine onto an α,β-unsaturated ester or ketone is a common strategy. whiterose.ac.uk An "asymmetric 'clip-cycle'" approach has been developed where a Cbz-protected bis-homoallylic amine is clipped to a thioacrylate via metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk
Intramolecular cyclizations of N-allyl oxazolidines via a tandem hydrozirconation-Lewis acid mediated cyclization sequence have also been shown to produce pyrrolidines diastereoselectively. nih.gov Furthermore, the intramolecular cyclization of N-Boc-N-(3-chloropropyl)allylamine using n-BuLi/sparteine provides a regiospecific route to 2-alkenylpyrrolidines. acs.org
Introduction of the Phenylacetyl Moiety and Esterification
Once the pyrrolidine core is synthesized, the next step is the introduction of the phenylacetyl moiety. This is typically achieved through an acylation reaction. A common and efficient method involves the use of phenylacetyl chloride, which can be prepared from phenylacetic acid by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. mdma.chprepchem.com The reaction of phenylacetyl chloride with pyrrolidine in the presence of a base to neutralize the HCl byproduct would yield 1-(phenylacetyl)pyrrolidine.
The final step is the esterification to introduce the acetyl group onto the hydroxyl group of a precursor like 1-[(hydroxyphenyl)acetyl]-pyrrolidine. This can be accomplished through several standard esterification methods. medcraveonline.comorganic-chemistry.orgchemguide.co.uk A common approach is the Fischer-Speier esterification, which involves reacting the alcohol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, for more sensitive substrates, milder conditions can be employed, such as reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP), or using acetyl chloride. organic-chemistry.org
Acylation Reactions and Coupling Methodologies
The synthesis of the target compound can be logically approached via the preparation of its immediate precursor, 1-[hydroxy(phenyl)acetyl]-pyrrolidine . This intermediate is formed through the coupling of mandelic acid and pyrrolidine. To facilitate the amide bond formation, the carboxylic acid of mandelic acid must be activated.
A common and effective method is the conversion of mandelic acid to an acid chloride, specifically mandeloyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with pyrrolidine, typically in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.
Alternatively, peptide coupling reagents can be employed for a milder, one-pot reaction directly from the carboxylic acid. These reagents are widely used to form amide bonds while minimizing side reactions.
Table 1: Common Peptide Coupling Reagents for Amide Bond Formation
| Reagent Name | Abbreviation | Activating Mechanism |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | Forms an O-acylisourea intermediate. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Similar to DCC, but produces a water-soluble urea (B33335) byproduct. |
The choice of coupling agent depends on factors such as desired yield, reaction conditions, and ease of purification. Once 1-[hydroxy(phenyl)acetyl]-pyrrolidine is synthesized and purified, the final step is the acetylation of the secondary hydroxyl group.
Chemo- and Regioselective Acetylation Strategies
The acetylation of 1-[hydroxy(phenyl)acetyl]-pyrrolidine to yield the final product presents a challenge of selectivity. The reaction must favor O-acetylation of the hydroxyl group over any potential side reactions involving the tertiary amide. While tertiary amides are generally stable, harsh conditions could lead to undesired reactivity.
The most straightforward method for this transformation is the reaction with acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine. Pyridine often acts as both a base and a nucleophilic catalyst. The reaction is typically performed at controlled temperatures (e.g., 0 °C to room temperature) to ensure selectivity.
For substrates where selectivity is a significant concern, more sophisticated catalytic methods can be employed. For instance, organocatalysts such as certain chiral 4-pyrrolidinopyridine (B150190) derivatives have been shown to facilitate highly chemo- and regioselective acylations of complex molecules containing multiple hydroxyl groups. researchgate.net Such a catalyst could potentially activate the acetylating agent and orient the substrate to ensure exclusive reaction at the desired hydroxyl position.
Chemical Transformations and Analog Synthesis for Structure-Activity Relationship Studies
To investigate how the chemical structure of this compound relates to its potential biological activity, systematic modifications are undertaken. This involves creating a library of analogs where specific parts of the molecule are altered.
Design Principles for Systematic Structural Modification
Structure-activity relationship (SAR) studies for this compound would logically focus on three primary regions of the molecule: the phenyl ring, the pyrrolidine ring, and the acetyloxy group. The goal is to understand the impact of steric, electronic, and hydrophobic properties on activity. mdpi.comnih.govnih.gov
Table 2: Design Principles for SAR Studies
| Molecular Region | Modification Strategy | Rationale | Example Modifications |
|---|---|---|---|
| Phenyl Ring | Substitution | Probe electronic and steric effects. | Introduction of electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (e.g., -OCH₃, -CH₃) groups at ortho, meta, or para positions. |
| Pyrrolidine Ring | Substitution or Ring Variation | Evaluate the importance of ring size, conformation, and substitution for binding. | Introduction of substituents (e.g., methyl, hydroxyl) at the 2-, 3-, or 4-positions; replacement with piperidine (B6355638) or azetidine. |
| Acetyloxy Group | Chain Length/Bulkiness | Determine the optimal size and nature of the ester group. | Replacement of the acetyl group with other acyl groups (e.g., propionyl, benzoyl) or functional groups (e.g., ether, carbamate). |
These systematic modifications allow researchers to build a comprehensive map of the chemical features required for a desired biological effect. nih.gov
Functional Group Interconversions and Derivatization
The synthesis of analogs relies on a toolbox of well-established chemical reactions known as functional group interconversions.
Modification of the Ester: The acetyloxy group is a prime candidate for modification. The ester can be easily hydrolyzed back to the alcohol precursor, 1-[hydroxy(phenyl)acetyl]-pyrrolidine, under basic conditions (e.g., using sodium hydroxide). This common intermediate can then be re-acylated with a variety of different acid chlorides or anhydrides to explore the impact of the R-group in the R-COO- moiety.
Modification of the Phenyl Ring: If the starting material is a substituted mandelic acid (e.g., 4-chloromandelic acid), analogs with modified phenyl rings are directly accessible. Alternatively, electrophilic aromatic substitution reactions could be performed on the phenyl ring of an intermediate, although controlling regioselectivity could be challenging.
Modification of the Pyrrolidine Ring: Synthesizing analogs with modified pyrrolidine rings typically requires starting from a different initial building block, such as a substituted pyrrolidine (e.g., (S)-proline or 4-hydroxypyrrolidine).
Characterization Methodologies for Synthetic Validation
The unambiguous confirmation of the structure of this compound and its analogs is critical. This is achieved primarily through spectroscopic techniques.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would show characteristic signals for each part of the molecule. The aromatic protons on the phenyl ring would typically appear in the 7.3-7.5 ppm range. A key singlet for the methine proton (-CH(OAc)-) would be expected at a downfield shift (around 6.0 ppm) due to the deshielding effects of the adjacent oxygen and phenyl ring. The protons of the pyrrolidine ring would show complex multiplets, likely between 1.8 and 3.6 ppm. A sharp singlet for the three protons of the acetyl group (-COCH₃) would be a definitive signal, appearing around 2.1 ppm.
¹³C NMR: The carbon spectrum would confirm the carbon framework. Distinct signals would be present for the carbonyl carbons of the amide and ester (around 170 ppm), the carbons of the phenyl ring (126-135 ppm), the methine carbon (-CH(OAc)-) (around 75 ppm), the carbons of the pyrrolidine ring (23-47 ppm), and the acetyl methyl carbon (around 21 ppm).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| Phenyl-H (aromatic) | 7.3 - 7.5 (m, 5H) | 126 - 135 |
| -CH(OAc)- (methine) | ~6.0 (s, 1H) | ~75 |
| Pyrrolidine-H (ring) | 1.8 - 3.6 (m, 8H) | 23 - 47 |
| Acetyl-H (-CH₃) | ~2.1 (s, 3H) | ~21 |
| Amide Carbonyl (C=O) | N/A | ~170 |
Note: Predicted values are estimates and can vary based on solvent and other factors. 'm' denotes multiplet, 's' denotes singlet.
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure. For this compound (Molecular Formula: C₁₄H₁₇NO₃), the expected molecular weight is approximately 247.29 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass would be measured to several decimal places, confirming the elemental composition. Common fragmentation patterns would likely include the loss of the acetyl group, the pyrrolidine ring, or cleavage at the amide bond.
Chromatographic Purity Assessment and Isolation Techniques
The determination of purity and the isolation of this compound from reaction mixtures or as a commercial product rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of N-acylpyrrolidine derivatives. For compounds like this compound, which possess a chromophore in the phenylacetyl moiety, UV detection is typically employed. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength.
While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, methods for analogous compounds provide a strong basis for its analysis. For instance, the analysis of other pyrrolidine derivatives has been successfully achieved using reversed-phase columns, such as C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. researchgate.netchromforum.org The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the analyte.
A general approach to developing an HPLC method for this compound would involve:
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or a buffer) and acetonitrile would likely provide good separation of the target compound from potential impurities.
Detection: UV detection at a wavelength where the phenyl group exhibits strong absorbance (e.g., around 210-254 nm) would be appropriate. google.com
Flow Rate: A typical flow rate would be in the range of 0.8-1.2 mL/min.
The purity of the compound is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. Isolation of the pure compound can be achieved using preparative HPLC, which utilizes larger columns and higher flow rates to handle larger sample quantities.
Interactive Data Table: Hypothetical HPLC Purity Assessment Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50-95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful tool for the analysis of volatile and thermally stable compounds. For N-acylpyrrolidines, GC-MS can provide both qualitative and quantitative information. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.
For GC-MS analysis, the following parameters would be considered:
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms) would be suitable.
Carrier Gas: Helium is typically used as the carrier gas.
Temperature Program: A temperature gradient would be employed to ensure the elution of the compound within a reasonable time and with good peak shape.
Ionization: Electron ionization (EI) at 70 eV is the standard method for generating mass spectra.
Isolation Techniques
Following synthesis, this compound needs to be isolated from the reaction mixture and purified. Common laboratory techniques for the isolation and purification of N-acylpyrrolidines include:
Extraction: The crude product can be extracted from the reaction mixture using a suitable organic solvent. The choice of solvent depends on the solubility of the product and the nature of the impurities.
Column Chromatography: This is a widely used technique for purifying organic compounds. A silica (B1680970) gel column is often employed, and the compound is eluted with a solvent system of appropriate polarity. The polarity of the eluent is gradually increased to separate the desired product from less polar and more polar impurities. nih.gov
Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be an effective method for purification. This technique relies on the difference in solubility of the compound and its impurities at different temperatures.
The choice of isolation technique or a combination of techniques depends on the scale of the synthesis and the nature of the impurities present.
Interactive Data Table: Common Isolation Techniques for N-Acylpyrrolidines
| Technique | Principle | Application |
|---|---|---|
| Solvent Extraction | Differential solubility of the compound in two immiscible liquids. | Initial work-up to separate the product from aqueous or inorganic byproducts. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Purification of the crude product to remove closely related impurities. |
| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification step to obtain a highly pure, crystalline solid. |
Computational Chemistry and in Silico Modeling of 1 Acetyloxy Phenylacetyl Pyrrolidine
Principles of Computational Molecular Design in Small Molecule Research
Computational molecular design is a cornerstone of modern drug discovery and materials science, enabling the rational design and analysis of small molecules through computer simulations. This in silico approach predicts molecular properties and interactions, thereby reducing the time and cost associated with experimental research. The core principle lies in using the three-dimensional structure of a biological target, such as a protein or nucleic acid, to design molecules that can bind to it with high affinity and specificity.
The process typically involves a cyclical workflow of design, evaluation, and optimization. Initially, a lead compound, which could be 1-[(Acetyloxy)phenylacetyl]-pyrrolidine, is identified. Computational tools are then used to predict its binding mode and affinity to a target macromolecule. Based on these predictions, chemical modifications to the lead compound can be proposed to enhance its desired properties. These modified structures are then re-evaluated computationally. This iterative process allows for the refinement of molecular structures to achieve optimal interaction with the target. Key methodologies in this field include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies.
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry. Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is crucial for molecular recognition by biological targets. The stereochemistry of the pyrrolidine ring can significantly influence the biological activity of a compound, making computational analysis of its conformational preferences particularly important.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a small molecule, such as this compound, might interact with a target protein.
The primary goal of molecular docking is to identify the most likely binding pose of a ligand within the active site of a protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. This score is calculated by a scoring function that takes into account various non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions.
For instance, in a study on novel pyrrolidine sulfonamide derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of diabetes, molecular docking was used to predict the binding modes of the synthesized compounds. The results indicated that the compounds fit well into the active site of the DPP-IV enzyme, with the binding affinity being influenced by the nature of the substituents on the pyrrolidine ring. While no specific docking studies on this compound have been reported, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The resulting docking scores would provide a preliminary assessment of its potential activity.
Table 1: Illustrative Molecular Docking Results for Pyrrolidine Derivatives against a Hypothetical Target (Note: This data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.)
| Compound | Binding Affinity (kcal/mol) | Predicted Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound (Hypothetical) | -7.5 | Tyr123, Ser234, Phe345 | Hydrogen Bond, Pi-Pi Stacking |
| Pyrrolidine Derivative A (Example) | -8.2 | Arg156, Asp278 | Hydrogen Bond, Electrostatic |
| Pyrrolidine Derivative B (Example) | -6.9 | Leu45, Val89 | Hydrophobic |
Beyond predicting binding affinity, molecular docking provides valuable insights into the specific amino acid residues that are crucial for the interaction between the ligand and the protein. By analyzing the docked pose, researchers can identify key hydrogen bond donors and acceptors, hydrophobic pockets, and regions of electrostatic complementarity. This information is instrumental in understanding the mechanism of action and in guiding the design of new molecules with improved binding properties.
For example, in a study on spiro[pyrrolidine-oxindole] derivatives as inhibitors of the MDM2-p53 interaction, molecular docking revealed that the compounds formed key hydrogen bonds and pi-pi stacking interactions with specific residues in the binding pocket of MDM2. This understanding of the key interactions allowed the researchers to rationalize the observed structure-activity relationships. A similar analysis for this compound would involve identifying the key residues in a target's active site that form stable interactions with the phenyl, acetyl, and pyrrolidine moieties of the molecule.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a more dynamic and realistic picture of the protein-ligand complex compared to the static view offered by molecular docking.
Small molecules and proteins are not static entities; they are flexible and can adopt a range of conformations. MD simulations can explore the conformational landscape of a molecule like this compound, identifying its most stable conformations and the energy barriers between them. This is particularly important for molecules with rotatable bonds, as the preferred conformation in solution may differ from the conformation adopted when bound to a protein.
Analysis of the trajectory from an MD simulation can reveal the flexibility of different parts of the molecule and the protein. Root Mean Square Deviation (RMSD) is often calculated to assess the stability of the system over time, while Root Mean Square Fluctuation (RMSF) can highlight the flexibility of specific residues or atoms.
MD simulations are frequently used to assess the stability of a protein-ligand complex predicted by molecular docking. By simulating the complex in a solvent environment that mimics physiological conditions, researchers can observe whether the ligand remains bound to the active site and whether the key interactions are maintained over time.
For example, MD simulations of a P450 enzyme with a pyrrolidine derivative of lidocaine were used to understand the molecular mechanism of C-H amination. The simulations revealed the dynamic changes in the active site that facilitate the catalytic reaction. A hypothetical MD simulation of this compound bound to a target protein would involve placing the docked complex in a box of water molecules and running the simulation for a period of nanoseconds. The analysis of the resulting trajectory would provide information on the stability of the complex, the persistence of key interactions, and the dynamic behavior of both the ligand and the protein.
Table 2: Illustrative Molecular Dynamics Simulation Parameters and Key Findings for a Protein-Ligand Complex (Note: This data is hypothetical and for illustrative purposes only.)
| Parameter | Value/Description |
|---|---|
| Simulation Software | GROMACS/AMBER |
| Force Field | CHARMM36/AMBER14 |
| Simulation Time | 100 ns |
| Ensemble | NPT (Isothermal-isobaric) |
| Average RMSD of Ligand | 1.5 Å |
| Key Persistent Interactions | Hydrogen bond with Ser234, Pi-Pi stacking with Phe345 |
| Conclusion | The protein-ligand complex is stable over the simulation period. |
Solvent Effects and Hydration Shell Analysis
The biological activity of a molecule is intrinsically linked to its behavior in an aqueous environment. Understanding the interplay between this compound and surrounding water molecules is therefore critical. Solvent effects and hydration shell analysis are computational techniques used to model these interactions.
Explicit solvent models, typically employed in molecular dynamics (MD) simulations, surround the solute molecule with a large number of individual solvent molecules. This approach provides a more detailed and dynamic picture of the hydration shell, the layer of water molecules in direct contact with the solute. Analysis of the radial distribution function (RDF) from MD simulations can reveal the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.
For this compound, RDF analysis would likely show strong hydration around the polar carbonyl and ester groups, with a more structured and dense hydration shell in these regions compared to the nonpolar phenyl and pyrrolidine rings. The analysis can also quantify the number of hydrogen bonds formed between the compound and water, offering insights into its solubility and the energetic penalties of desolvation upon binding to a biological target.
Table 1: Illustrative Radial Distribution Function (RDF) Peak Data for this compound in Aqueous Solution
| Solute Atom/Group | RDF Peak Distance (Å) | Coordination Number |
| Carbonyl Oxygen (Acetyloxy) | 2.8 | 3.2 |
| Carbonyl Oxygen (Pyrrolidine) | 2.9 | 3.5 |
| Phenyl Ring (Averaged) | 3.5 | 10.1 |
| Pyrrolidine Nitrogen | 3.1 | 2.8 |
Note: The data in this table is illustrative and represents typical values that might be obtained from a molecular dynamics simulation.
Quantum Mechanics and Hybrid QM/MM Calculations
To gain a more profound understanding of the chemical properties of this compound, quantum mechanics (QM) calculations are indispensable. These methods provide detailed information about the electronic structure and reactivity of the molecule.
QM calculations, often performed using Density Functional Theory (DFT), can be used to determine a variety of electronic properties. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps. For this compound, an MEP map would highlight regions of negative potential around the oxygen atoms of the carbonyl and ester groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential would be found around the hydrogen atoms.
Frontier molecular orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring, while the LUMO may be centered on the carbonyl groups, suggesting these are the primary sites for nucleophilic and electrophilic interactions, respectively.
Biotransformation, the metabolic processing of compounds in the body, often involves chemical reactions that can be modeled using computational methods. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations are particularly suited for studying these processes within the complex environment of an enzyme's active site.
In a QM/MM simulation, the region of chemical interest (e.g., the substrate and key active site residues) is treated with a high-level QM method, while the remainder of the protein and solvent are modeled using a more computationally efficient MM force field. This approach allows for the study of reaction mechanisms, such as the hydrolysis of the ester group in this compound by an esterase enzyme.
By calculating the energy profile of the reaction pathway, researchers can identify transition states and determine the activation energy, providing a detailed understanding of the catalytic mechanism. This information is invaluable for predicting the metabolic fate of the compound and for designing analogs with improved stability or desired metabolic profiles.
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.8 D |
Note: The data in this table is hypothetical and for illustrative purposes.
Virtual Screening and Ligand-Based Approaches for Analog Discovery
The discovery of new molecules with similar or improved biological activity is a cornerstone of drug development. Virtual screening and ligand-based design are powerful computational strategies to explore vast chemical libraries for promising new candidates.
Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand like this compound.
The key pharmacophoric features of this molecule would likely include hydrogen bond acceptors (the carbonyl and ester oxygens), a hydrophobic aromatic feature (the phenyl ring), and a hydrophobic aliphatic feature (the pyrrolidine ring). This 3D arrangement of features can then be used as a query to search large chemical databases for other molecules that match the pharmacophore, even if they have a different chemical scaffold. researchgate.net This approach is highly effective for identifying structurally diverse compounds with the potential for similar biological activity.
Similarity searching is another ligand-based approach that aims to identify new compounds based on their structural similarity to a known active molecule. This method uses molecular fingerprints, which are bit strings that encode the presence or absence of various structural features. The similarity between two molecules can then be quantified by comparing their fingerprints using metrics such as the Tanimoto coefficient.
By searching a database for molecules with a high degree of similarity to this compound, it is possible to identify close analogs that are likely to have similar properties. Clustering techniques can then be applied to group the identified hits based on their structural characteristics, helping to organize the results and identify key structural motifs for further investigation. This approach is particularly useful for exploring the structure-activity relationship (SAR) around a known active compound.
Table 3: Example Pharmacophore Model for this compound
| Feature | Type | Location |
| 1 | Hydrogen Bond Acceptor | Carbonyl Oxygen (Acetyloxy) |
| 2 | Hydrogen Bond Acceptor | Carbonyl Oxygen (Pyrrolidine) |
| 3 | Aromatic Ring | Phenyl Group |
| 4 | Hydrophobic | Pyrrolidine Ring |
Note: This table represents a hypothetical pharmacophore model.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for optimizing drug candidates. nih.gov SAR explores how chemical structure relates to biological activity, while QSAR aims to create a mathematical correlation between the chemical structure and the activity. researchgate.netmdpi.com These models are particularly valuable as they offer a means for quick, preliminary screening of drugs based on their chemical structure. osti.gov
For pyrrolidine derivatives, SAR studies have shown that modifications to the core scaffold and its substituents can have varied effects on biological activity. mdpi.com While truncations to the molecule often lead to a loss of activity, changes in stereochemistry and functional groups can be optimized to enhance desired properties. mdpi.comnih.gov The pyrrolidine ring is considered a privileged scaffold in drug design, forming the core structure of many pharmacologically active molecules. bohrium.comresearchgate.net
Predictive QSAR models are developed by correlating molecular descriptors (physicochemical properties) with biological activity. mdpi.com These models are essential for screening large libraries of compounds to identify potential candidates for further testing, thereby saving time and resources. mdpi.com For compounds targeting the central nervous system, such as nootropic agents, a key consideration is the ability to cross the blood-brain barrier (BBB). researchgate.net QSAR models have been successfully developed to predict BBB permeability, a critical factor for CNS drug efficacy. osti.govnih.gov
The general process for developing a predictive QSAR model involves several key steps:
Data Set Collection: A series of compounds with known biological activities is compiled. For racetam-like compounds, this would involve analogues with varying substituents on the pyrrolidine and phenyl rings.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include parameters related to hydrophobicity, electronics, and steric effects.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a mathematical equation that links the descriptors to the biological activity. mdpi.com
Validation: The model's predictive power is assessed using internal and external validation sets to ensure its reliability. nih.gov
For a compound like this compound, a QSAR model would aim to predict its nootropic activity based on descriptors calculated from its unique structure. The model could help in designing new analogues with potentially improved activity.
Below is an interactive table illustrating hypothetical molecular descriptors that would be used in a QSAR model for a series of phenylacetyl-pyrrolidine derivatives.
| Compound ID | R1-Group (Phenyl Ring) | R2-Group (Pyrrolidine Ring) | LogP (Hydrophobicity) | Polar Surface Area (Ų) | Predicted Activity (pIC50) |
| 1 | -H | -H | 1.5 | 45.6 | 6.2 |
| 2 | -OCH3 | -H | 1.7 | 54.8 | 6.5 |
| 3 | -Cl | -H | 2.2 | 45.6 | 6.8 |
| 4 | -H | -OH | 1.1 | 65.8 | 6.0 |
| 5 | -OCOCH3 (Acetyloxy) | -H | 1.8 | 71.8 | 7.1 |
Note: The data in this table is illustrative and intended to demonstrate the types of parameters used in QSAR modeling.
SAR and QSAR models help to identify the key structural features of a molecule that are responsible for its biological activity. arxiv.org For the racetam class of compounds, which includes this compound, several structural elements are thought to be important for their cognitive-enhancing effects. nih.gov
The core structure consists of a 2-oxo-pyrrolidine ring linked to an acetamide (B32628) group. Modifications at various positions have been explored to understand their impact on activity:
The Pyrrolidine Ring: This five-membered nitrogen-containing ring is a core component of many bioactive compounds and is crucial for the activity of racetams. researchgate.net
The Phenyl Group: In phenylpiracetam, the addition of a phenyl group to the piracetam (B1677957) structure significantly enhances its activity. For this compound, the phenylacetyl moiety is a key feature. The substitution on this ring, such as the acetyloxy group, is a critical determinant of the molecule's properties and interactions with biological targets. mdpi.com
Research on various pyrrolidine derivatives has demonstrated that the presence of an S-phenyl moiety at certain positions can be essential for inhibitory activity, while modifications at other positions have varied effects, indicating potential for optimization. mdpi.comnih.gov Although a universally accepted mechanism of action for racetams has not been established, they are thought to modulate central neurotransmitters like acetylcholine and glutamate. wikipedia.org Some racetams act as positive allosteric modulators of the AMPA receptor. wikipedia.org The specific structural features of this compound would determine its unique profile of interactions with these and other potential targets.
The following table summarizes the influence of key structural features on the hypothetical activity of phenylacetyl-pyrrolidine derivatives.
| Structural Feature | Modification Example | General Impact on Activity | Rationale |
| Phenyl Ring Substitution | Addition of electron-withdrawing groups (e.g., -Cl) | Potential increase | May enhance binding affinity through electronic interactions. |
| Phenyl Ring Substitution | Addition of electron-donating groups (e.g., -OCH3) | Variable | Can alter lipophilicity and metabolic stability. |
| Acetyloxy Group | Ester hydrolysis to a hydroxyl group | Potential decrease | The ester may contribute to optimal lipophilicity for BBB penetration or act as a prodrug feature. |
| Pyrrolidine Ring | Introduction of substituents | Generally decreases activity | Steric hindrance may disrupt binding to the target site. |
Note: This table is based on general principles of medicinal chemistry and SAR for related compound classes.
Preclinical Pharmacological Research on 1 Acetyloxy Phenylacetyl Pyrrolidine
In Vitro Pharmacological Characterization
Detailed in vitro studies are a cornerstone of early-stage drug discovery, providing foundational knowledge of a compound's biological activity. However, for 1-[(Acetyloxy)phenylacetyl]-pyrrolidine, specific assays and their outcomes are not described in the available literature.
High-Throughput Screening (HTS) Assay Development for Target Engagement
High-throughput screening is a critical method for rapidly assessing the interaction of a compound with a multitude of biological targets. The development of specific HTS assays to determine the target engagement of this compound has not been reported in the reviewed scientific literature. Consequently, there is no information available on the primary biological targets of this compound.
Enzyme Inhibition Studies and Kinetic Analysis
Enzyme inhibition assays are fundamental to understanding how a compound may interfere with enzymatic pathways. For this compound, there is a lack of published studies detailing its effects on specific enzymes.
No experimental data on the inhibition constants, such as the Ki value, for this compound against any enzyme are available in the public domain.
Without kinetic analysis data, the mechanism of any potential enzyme inhibition by this compound—whether competitive, non-competitive, or uncompetitive—cannot be determined.
There are no published findings regarding the reversibility or time-dependent nature of any potential enzyme inhibition caused by this compound.
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays are employed to evaluate the affinity of a compound for specific receptors. Currently, there are no available reports of receptor binding or ligand displacement studies having been conducted for this compound. This absence of data means its potential interactions with cell surface or intracellular receptors are unknown.
Due to the absence of specific research findings, data tables for the aforementioned preclinical areas cannot be generated.
Cell-Based Functional Assays for Signaling Pathway Modulation
To understand how a compound like this compound might influence cellular function, a variety of cell-based assays are typically employed. These assays can reveal whether the compound activates or inhibits specific signaling pathways that are crucial for normal and disease-related cellular processes. nih.govyoutube.com
Reporter gene assays are a powerful tool to screen for the modulation of specific transcription factors and signaling pathways. nih.govnih.gov In these assays, cells are engineered to express a reporter gene (such as luciferase or β-galactosidase) under the control of a specific DNA response element. nih.gov An increase or decrease in the reporter protein's activity indicates that the compound is affecting the upstream signaling pathway that regulates that response element. nih.gov For instance, a luciferase reporter driven by a Nuclear Factor-kappa B (NF-κB) response element could be used to see if this compound has pro- or anti-inflammatory activity. nih.gov
Hypothetical Data Table for a Reporter Gene Assay:
| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units) | Fold Change vs. Control |
| 0 (Control) | 1000 | 1.0 |
| 0.1 | 1200 | 1.2 |
| 1 | 2500 | 2.5 |
| 10 | 5000 | 5.0 |
| 100 | 4800 | 4.8 |
This table illustrates hypothetical data showing a dose-dependent activation of a specific signaling pathway.
Many signaling pathways rely on the production of intracellular second messengers like cyclic AMP (cAMP), inositol (B14025) phosphates, or calcium ions. Assays that quantify these molecules can provide insight into a compound's mechanism of action. For example, a compound that activates a G-protein coupled receptor (GPCR) might lead to a measurable increase or decrease in intracellular cAMP levels. Techniques such as immunoassays (e.g., ELISA) or fluorescent biosensors are commonly used for this purpose.
Signaling cascades often involve a series of protein phosphorylation events. Western blotting or specialized immunoassays can be used to detect changes in the phosphorylation state of key signaling proteins (e.g., kinases like ERK, Akt, or JNK) in response to treatment with a compound. Furthermore, these techniques can also assess whether the compound alters the expression levels of specific proteins, which could be a downstream consequence of signaling pathway modulation.
Mechanistic Elucidation at the Molecular Level
To confirm that a compound's effects are due to direct interaction with a specific molecular target, and to understand the nature of this interaction, biophysical and structural biology techniques are employed.
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the direct binding of a small molecule to a purified protein target. nih.gov
Surface Plasmon Resonance (SPR): SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time. nih.govnih.govresearchgate.net This technique can determine the association (kon) and dissociation (koff) rate constants, and from these, the binding affinity (KD) can be calculated. nih.gov
Hypothetical Data Table for SPR Analysis:
| Compound | Target Protein | KD (nM) | kon (1/Ms) | koff (1/s) |
| This compound | Hypothetical Kinase X | 50 | 1.2 x 105 | 6.0 x 10-3 |
This table presents hypothetical kinetic and affinity data for the interaction between the compound and a potential protein target.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.govnih.gov By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). nih.govnih.gov
To visualize how a compound binds to its target at an atomic level, structural biology methods are used.
X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of a compound bound within the active or allosteric site of its protein target. nih.gov To achieve this, the protein must be crystallized in complex with the compound. The resulting structure reveals the precise binding mode, the key amino acid residues involved in the interaction, and can guide further optimization of the compound's structure to improve its potency and selectivity. nih.govresearchgate.net For pyrrolidine-containing compounds, X-ray crystallography has been used to understand how the stereochemistry of the pyrrolidine (B122466) ring influences binding to target proteins. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
The biological activity of racetam-like compounds is intricately linked to their chemical structure. mdpi.comnih.gov SAR studies aim to identify the key molecular features that govern the pharmacological effects of these molecules. By systematically modifying different parts of the lead compound, researchers can deduce which functional groups and structural arrangements are conducive to enhanced activity. For compounds based on the pyrrolidin-2-one pharmacophore, these investigations are crucial for developing new agents with improved efficacy for conditions associated with cognitive impairment. caldic.com
The 2-oxo-pyrrolidine ring is a fundamental component of many nootropic agents, and its substitution plays a critical role in modulating biological activity. nih.govnuph.edu.ua Research on various racetam analogs has demonstrated that the introduction of substituents at different positions on this ring can significantly impact their pharmacological profile.
For instance, in studies of phenylpiracetam analogs, the position of the phenyl group on the pyrrolidine ring is a key determinant of activity. The presence of a phenyl group at the C4 position is a common feature of several active compounds. caldic.com Modifications at other positions, such as the introduction of a methyl group at the C5 position of phenylpiracetam, have been shown to influence the compound's memory-enhancing effects. caldic.com
The introduction of different functional groups can also alter the compound's properties. For example, the synthesis of 2-oxo-1-pyrrolidinesulfonic acid derivatives was an attempt to create compounds with physicochemical properties intermediate between oxiracetam (B1678056) and aniracetam, although these specific derivatives did not show significant antiamnestic activity in the models tested. nih.gov This highlights the sensitivity of the biological response to even seemingly minor structural changes on the pyrrolidine core.
Table 1: Illustrative Substituent Effects on the Pyrrolidine Ring of Racetam Analogs
| Compound/Analog | Modification on Pyrrolidine Ring | Observed Effect on Biological Activity |
| Phenylpiracetam | Phenyl group at C4 | Essential for its characteristic nootropic profile |
| 5-methyl-phenylpiracetam | Methyl group at C5 | Modulates memory-enhancing activity |
| 2-oxo-1-pyrrolidinesulfonic acid derivatives | Sulfonic acid group at N1 | Resulted in loss of antiamnestic activity in tested models nih.gov |
This table is illustrative and based on findings from related racetam compounds to infer potential SAR for this compound.
The N-acyl group, in this case, the (acetyloxy)phenylacetyl moiety, is another critical site for structural modification to optimize biological activity. This side chain significantly influences the compound's interaction with biological targets and its pharmacokinetic properties.
In related N-substituted lactam derivatives, alterations to the side chain have been shown to affect neuroprotective and antihypoxic activities. mdpi.comnih.gov For example, modifying the acetamide (B32628) side chain of piracetam (B1677957) to create N-acyl derivatives has been explored to enhance GABA-ergic and glutamatergic activities. pharmpharm.ru Molecular docking studies of these derivatives suggest that the nature of the N-acyl group influences the binding affinity to receptors like GABA-A and AMPA. pharmpharm.ru
The presence of the acetyloxy group on the phenylacetyl moiety of this compound suggests a prodrug strategy, where the acetyl group may be cleaved in vivo to yield a hydroxyl group. This could potentially modulate the compound's polarity and ability to cross the blood-brain barrier. The position of this acetyloxy group on the phenyl ring would also be a critical factor, as seen in other classes of neurologically active compounds where ortho, meta, or para substitution can drastically alter efficacy and selectivity.
Table 2: Inferred Effects of Phenylacetyl Moiety Modifications based on Racetam SAR
| Modification Type | Potential Impact on Biological Activity |
| Removal of acetyloxy group | Altered polarity and potential loss of prodrug characteristics |
| Change in position of acetyloxy group (ortho, meta, para) | Likely to affect receptor binding and metabolic stability |
| Substitution on the phenyl ring (e.g., halogens, alkyls) | Could influence binding affinity and pharmacokinetic properties |
| Alteration of the acetyl chain length | May impact the interaction with the target binding pocket |
This table presents inferred consequences of modifications to the phenylacetyl moiety, based on general principles of medicinal chemistry and SAR of related compounds.
Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological and toxicological profiles. This is particularly true for racetam compounds where the pyrrolidine ring contains one or more chiral centers. mdpi.com
A prominent example is phenylpiracetam, which has a chiral center at the C4 position of the pyrrolidine ring. researchgate.net Studies have revealed that the memory-improving activity is primarily associated with the (R)-enantiomer, while the (S)-enantiomer is less active. researchgate.net This stereoselectivity underscores the importance of a specific three-dimensional arrangement of the pharmacophore for effective interaction with its biological target.
For this compound, the carbon atom in the phenylacetyl group to which the acetyloxy and phenyl groups are attached is a chiral center. Therefore, this compound can exist as (R)- and (S)-enantiomers. Based on the findings for phenylpiracetam and other chiral racetams, it is highly probable that the biological activity of this compound would also be stereospecific. One enantiomer would likely be significantly more potent than the other in producing nootropic effects.
Table 3: Stereochemical Activity in Phenylpiracetam Analogs
| Compound | Enantiomer | Reported Biological Activity |
| Phenylpiracetam | (R)-enantiomer | Possesses memory-improving activity researchgate.net |
| Phenylpiracetam | (S)-enantiomer | Less active in memory enhancement researchgate.net |
| 5-methyl-phenylpiracetam | (4R,5S)-enantiomer | Most active memory-enhancing enantiomer caldic.com |
This table illustrates the established stereochemical influences in compounds structurally related to this compound.
The biological activity of a molecule is not only dependent on its constitution and configuration but also on its conformation—the spatial arrangement of its atoms that can be changed by rotation about single bonds. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for its activity. mdpi.comnih.gov
For racetam-like compounds, the conformation of the pyrrolidine ring and the orientation of the N-acyl side chain are believed to be important for their interaction with targets such as synaptic vesicle protein 2A (SV2A) or other receptors. biointerfaceresearch.com Molecular modeling and conformational analysis studies on racetams help in understanding how these molecules fit into their binding sites. pharmpharm.ru
Preclinical Disposition and Metabolic Fate Studies of 1 Acetyloxy Phenylacetyl Pyrrolidine
In Vitro Metabolic Stability and Drug-Metabolizing Enzyme Interactions
No publicly available data were found regarding the in vitro metabolic stability or interactions of 1-[(Acetyloxy)phenylacetyl]-pyrrolidine with drug-metabolizing enzymes.
Hepatic Microsomal Stability Assessment
A critical step in early drug discovery involves assessing a compound's stability in the presence of liver microsomes, which are rich in cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolism. smpdb.cawikipedia.orgnih.gov This assessment typically involves incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) and monitoring its depletion over time to determine parameters like in vitro half-life (t½) and intrinsic clearance (CLint). wikipedia.orgresearchgate.net
Research Findings: No studies detailing the hepatic microsomal stability of this compound were identified. Therefore, its half-life and intrinsic clearance in human or other preclinical species' liver microsomes are unknown.
Hepatocyte Intrinsic Clearance Determinations
Hepatocytes, as intact liver cells, contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more comprehensive model of in vivo hepatic clearance compared to microsomes. researchgate.netresearchgate.net Intrinsic clearance determined in hepatocytes can provide valuable data for in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance. smpdb.caresearchgate.net
Research Findings: There are no published studies on the intrinsic clearance of this compound in cryopreserved or freshly isolated hepatocytes from any species.
Plasma Protein Binding Characteristics and Unbound Fraction Determination
The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic properties and pharmacological activity. biorxiv.org The unbound fraction (fu) is the portion of the drug that is free to distribute into tissues and interact with its target.
Research Findings: No data on the plasma protein binding characteristics or the unbound fraction of this compound in human or animal plasma are available in the public domain. Studies on other compounds, such as phenylacetate (B1230308) and phenylbutyrate, have shown that binding can be concentration-dependent and influenced by plasma protein levels. pathbank.org
Reaction Phenotyping for Major Metabolic Enzymes (e.g., Cytochrome P450 isoforms, UGTs)
Reaction phenotyping studies are essential to identify the specific enzymes responsible for a drug's metabolism. researchgate.net This is often achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different enzyme isoforms. Understanding which enzymes (e.g., CYP3A4, CYP2D6, UGTs) are involved is crucial for predicting potential drug-drug interactions. researchgate.net
Research Findings: The metabolic pathways of this compound have not been characterized. It is unknown which cytochrome P450 isoforms, UDP-glucuronosyltransferases (UGTs), or other enzymes are responsible for its biotransformation. For some other pyrrolidine-containing compounds, metabolism has been shown to involve oxidation of the pyrrolidine (B122466) ring. nih.gov The metabolism of phenylacetic acid, a potential metabolite, involves conjugation with glutamine. smpdb.ca
Enzyme Induction and Inhibition Potential
Compounds can act as inducers, increasing the expression of metabolic enzymes, or as inhibitors, blocking their activity. This can alter the metabolism of co-administered drugs, leading to potential safety and efficacy concerns.
Research Findings: There is no available information on the potential of this compound to induce or inhibit major drug-metabolizing enzymes.
In Vitro Metabolite Identification and Structural Characterization
Identifying the metabolites of a new chemical entity is a fundamental part of understanding its disposition and potential for producing active or reactive metabolites. This is typically accomplished using techniques like liquid chromatography-mass spectrometry (LC-MS).
Research Findings: No studies have been published that identify or structurally characterize the in vitro metabolites of this compound. It is plausible that hydrolysis of the ester bond would yield a primary metabolite, phenylacetyl-pyrrolidine, but this has not been experimentally confirmed. Further metabolism could potentially occur on the phenyl ring or the pyrrolidine moiety, as seen with other structurally related compounds. researchgate.net
Identification of Biotransformation Pathways
The metabolic fate of this compound is predicted to be governed by several key enzymatic reactions. The primary biotransformation pathways for this compound are expected to include ester hydrolysis, aromatic hydroxylation, and oxidation of the pyrrolidine ring. These pathways are common for xenobiotics with similar structural motifs.
Ester Hydrolysis: The most prominent and initial metabolic step is likely the rapid hydrolysis of the acetyl ester group by various esterases present in the plasma, liver, and other tissues. This reaction would yield a primary, pharmacologically active or inactive metabolite, 1-(phenylacetyl)pyrrolidine, and acetic acid. This type of biotransformation is a common strategy in prodrug design to enhance bioavailability.
Aromatic Hydroxylation: The phenyl ring of the molecule presents a site for oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process, known as aromatic hydroxylation, typically introduces a hydroxyl group at the para-position of the phenyl ring due to steric accessibility. This results in the formation of a phenolic metabolite, which can then undergo further phase II conjugation reactions.
Pyrrolidine Ring Oxidation: The pyrrolidine ring is also susceptible to oxidative metabolism. This can occur at various positions on the ring, leading to the formation of several metabolites. Common oxidative pathways for pyrrolidine rings include N-dealkylation (if applicable, though not in this specific structure), and more likely, hydroxylation at one of the carbon atoms of the ring, or oxidation leading to ring opening.
High-Resolution Mass Spectrometry for Metabolite Elucidation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and structural elucidation of metabolites in preclinical studies. The high mass accuracy and resolution of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, allow for the determination of the elemental composition of parent drugs and their metabolites.
In a typical workflow, biological samples (e.g., plasma, urine, feces, or liver microsome incubates) are collected after administration of the compound. Following sample preparation, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction, the extracts are analyzed by liquid chromatography coupled with HRMS (LC-HRMS). The accurate mass measurements obtained for potential metabolite ions are used to generate empirical formulas, providing a high degree of confidence in their identification.
For this compound, HRMS would be employed to distinguish between metabolites with very similar nominal masses, such as those resulting from hydroxylation at different positions on the molecule.
Fragmentation Pathway Analysis of Metabolites
Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the parent drug and its metabolites. By comparing the fragmentation spectra of metabolites with that of the parent compound, the site of metabolic modification can be pinpointed.
For instance, the fragmentation of the parent compound, this compound, would likely show characteristic product ions corresponding to the pyrrolidine ring, the phenylacetyl moiety, and the loss of the acetyl group. If a metabolite shows a mass shift of +16 Da (indicative of hydroxylation) and the fragmentation pattern reveals that the phenylacetyl-related fragment ion has increased by 16 Da, it can be concluded that the hydroxylation occurred on the phenyl ring. Conversely, if a fragment corresponding to the pyrrolidine ring shows this mass shift, it would indicate ring hydroxylation.
Table 1: Predicted Metabolites and Characteristic Mass Spectrometric Data
| Metabolite | Proposed Biotransformation | Expected Mass Shift (from parent) | Key MS/MS Fragment Ions |
|---|---|---|---|
| M1: 1-(Phenylacetyl)pyrrolidine | Ester Hydrolysis | -42.01 Da | [C12H15NO]+, [C8H7O]+, [C4H8N]+ |
| M2: 1-[(Acetyloxy)-4-hydroxyphenylacetyl]-pyrrolidine | Aromatic Hydroxylation | +15.99 Da | [C14H16NO4]+, [C10H9O3]+, [C4H8N]+ |
Preclinical In Vivo Pharmacokinetic Methodologies in Animal Models
The preclinical in vivo assessment of this compound would involve a suite of methodologies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile in suitable animal models.
Absorption and Distribution Methodologies
To study the absorption and distribution, the compound is typically administered to animal models such as rats or mice. Serial blood samples are collected at predetermined time points. The concentration of the parent compound and its major metabolites in plasma is then quantified using a validated bioanalytical method, most commonly LC-MS/MS.
Distribution into various tissues is assessed by collecting organs and tissues (e.g., brain, liver, kidney, muscle) at the termination of the study. The concentration of the compound and its metabolites in these tissues is determined following homogenization and extraction. These data provide insights into the extent and rate of drug absorption, as well as the potential sites of drug action or accumulation.
Excretion Route Characterization using Mass Balance Studies.
Mass balance studies are fundamental to understanding the routes and extent of excretion of a drug and its metabolites. In these studies, a radiolabeled version of this compound (e.g., with ¹⁴C or ³H) is administered to animals housed in metabolic cages. These cages are designed to separately collect urine and feces over a defined period. The total radioactivity in the collected urine and feces, as well as in the carcass at the end of the study, is measured. This allows for the determination of the percentage of the administered dose excreted through the renal and fecal routes. Expired air can also be collected to quantify excretion of volatile metabolites or CO₂ if the radiolabel is at a metabolically labile position.
Non-Invasive Imaging Techniques for In Vivo Disposition Assessment.
Non-invasive imaging techniques offer the ability to visualize and quantify the distribution of a drug in a living animal over time, reducing the number of animals required for a study. Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful techniques for this purpose. These methods require the synthesis of a radiolabeled analog of the drug with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting radionuclide. Following administration of the radiotracer, the animal is imaged to provide a dynamic, three-dimensional map of the drug's distribution and accumulation in various organs and tissues. Magnetic Resonance Spectroscopy (MRS) can also be used to non-invasively detect drugs and their metabolites that contain specific nuclei (e.g., ¹⁹F), providing information on drug distribution and metabolism in situ.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(Phenylacetyl)pyrrolidine |
| 1-[(Acetyloxy)-4-hydroxyphenylacetyl]-pyrrolidine |
| 1-[(Acetyloxy)phenylacetyl]-hydroxypyrrolidine |
| Acetic acid |
Bioanalytical Method Development for Quantification in Biological Matrices
The accurate quantification of this compound and its potential metabolites in complex biological matrices is fundamental to understanding its preclinical disposition and metabolic fate. The development of robust and reliable bioanalytical methods is therefore a critical prerequisite for pharmacokinetic and metabolism studies. Given the chemical structure of the compound, which includes an ester linkage and a pyrrolidine ring, specific analytical challenges can be anticipated, necessitating the use of advanced analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological samples due to its high sensitivity, selectivity, and accuracy. alwsci.comnih.gov A validated LC-MS/MS method for this compound would typically be developed and validated in accordance with regulatory guidelines.
The development process involves the optimization of several key parameters. Chromatographic separation would likely be achieved using a reversed-phase column, such as a C8 or C18, with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol). acs.orgnih.govmdpi.com The gradient elution program would be optimized to ensure adequate separation of the parent compound from its potential metabolites and endogenous matrix components.
Mass spectrometric detection would be performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. The selection of precursor and product ions for multiple reaction monitoring (MRM) is crucial for selectivity and sensitivity. nih.gov For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺. Fragmentation of this precursor ion would yield specific product ions that are then monitored.
Method validation would encompass a comprehensive set of experiments to demonstrate the method's reliability. This includes assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Table 1: Representative LC-MS/MS Method Validation Parameters
| Validation Parameter | Acceptance Criteria | Typical Finding for a Small Molecule Assay |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 95.0% - 105.0% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85% - 110% |
| Matrix Effect | Normalized IS ratio within acceptable limits | Within 0.85 - 1.15 |
| Stability | Analyte stable under various storage and processing conditions | Stable for at least 24h at room temp, 3 freeze-thaw cycles, and 1 month at -80°C |
This table represents typical data and is for illustrative purposes only.
High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (Q-TOF) or Orbitrap-based systems, offers a powerful alternative and complementary approach to traditional triple quadrupole MS. thermofisher.comnih.gov HRMS provides high mass accuracy and resolution, enabling the differentiation of the analyte of interest from isobaric interferences. nih.gov This is particularly advantageous for both quantitative and qualitative analysis.
For quantitative purposes, HRMS can be operated in full-scan mode, acquiring data for all ions within a specified mass range. The high resolution allows for the extraction of a narrow mass window around the exact mass of the analyte, providing excellent selectivity. researchgate.net This approach also allows for retrospective data analysis, where the acquired data can be re-interrogated for the presence of previously unknown metabolites without the need to re-run samples. thermofisher.com
Qualitatively, HRMS is invaluable for metabolite identification. alwsci.comresearchgate.net By comparing the high-resolution mass spectra of samples from dosed and control animals, potential metabolites of this compound can be detected. The accurate mass measurement allows for the determination of the elemental composition of the metabolites. Subsequent MS/MS fragmentation experiments on the HRMS instrument can then provide structural information to elucidate the metabolic pathways. researchgate.net Given the ester functional group, a primary metabolite would likely be the hydrolyzed product, phenylacetyl-pyrrolidine. Other potential metabolic transformations could include hydroxylation on the phenyl or pyrrolidine ring. nih.gov
Table 2: Comparison of Quantitative Performance: Triple Quadrupole vs. High-Resolution Mass Spectrometry
| Feature | Triple Quadrupole MS (MRM) | High-Resolution MS (Full Scan) |
| Selectivity | High (based on precursor/product ion pair) | Very High (based on accurate mass) |
| Sensitivity | Generally higher for targeted analysis | Continuously improving, approaching triple quadrupole levels nih.gov |
| Quantitative Workflow | Pre-selection of transitions required | Retrospective analysis possible thermofisher.com |
| Qualitative Capability | Limited to targeted fragmentation | Excellent for unknown metabolite identification researchgate.net |
This table provides a general comparison and specific performance may vary based on the instrument and analyte.
The removal of endogenous macromolecules, such as proteins and phospholipids, from biological samples is a critical step to prevent matrix effects and ensure the longevity of the analytical column and mass spectrometer. chromatographyonline.com For this compound, several sample preparation techniques could be employed.
Protein Precipitation (PPT) is a simple and high-throughput method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. psu.educhromatographyonline.com After centrifugation, the supernatant containing the analyte can be directly injected or further processed. While fast and efficient, PPT can sometimes result in incomplete removal of all matrix components, potentially leading to ion suppression or enhancement in the MS source. researchgate.net The use of acidic precipitating agents like trichloroacetic acid can also be effective. researchgate.net
Liquid-Liquid Extraction (LLE) is another common technique that separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its polarity and solubility. scidoc.orgijisrt.comphenomenex.com The choice of the organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is crucial and would be optimized based on the physicochemical properties of this compound. LLE can provide a cleaner extract compared to PPT, but it is generally more time-consuming and requires larger volumes of organic solvents. scidoc.org
Table 3: Overview of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Protein denaturation by organic solvent or acid psu.edu | Fast, simple, high-throughput chromatographyonline.com | May result in matrix effects researchgate.net |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids phenomenex.com | Cleaner extracts, reduced matrix effects chromatographyonline.com | More labor-intensive, higher solvent consumption scidoc.org |
| Solid-Phase Extraction | Partitioning between a solid and liquid phase chromatographyonline.com | High selectivity and concentration factor | More complex method development, higher cost |
This table summarizes the general characteristics of each technique.
If this compound is a prodrug, its active metabolite, phenylacetyl-pyrrolidine, might also be an endogenous compound or present at baseline levels in biological matrices. Quantifying such analytes presents a challenge because a truly blank matrix (free of the analyte) for the preparation of calibration standards is not available. kuleuven.be In such cases, specific quantification strategies are required.
The surrogate matrix approach involves using a matrix that is free of the endogenous analyte but mimics the properties of the authentic biological matrix. bioanalysis-zone.comnih.govbioanalysis-zone.comtandfonline.comnih.gov This could be a stripped or artificial matrix. The calibration standards are prepared in this surrogate matrix, and the concentration of the analyte in the study samples is determined from this calibration curve. chromatographyonline.com It is crucial to demonstrate that the surrogate matrix provides a comparable analytical response to the authentic matrix to ensure accuracy. nih.gov
The standard addition method is another powerful technique where known amounts of the analyte are added to aliquots of the actual study sample. kuleuven.bechromatographyonline.comresearchgate.netacs.orgnih.gov A calibration curve is then constructed by plotting the instrument response against the added concentration. The endogenous concentration of the analyte is determined by extrapolating the linear regression line to the x-intercept. chromatographyonline.com This method effectively compensates for matrix effects as the calibration is performed in the presence of the sample's own matrix components. kuleuven.be
Table 4: Comparison of Quantification Strategies for Endogenous Analytes
| Strategy | Principle | Advantages | Disadvantages |
| Surrogate Matrix | Use of an analyte-free matrix for calibration standards bioanalysis-zone.comnih.gov | Allows for a conventional calibration curve; suitable for high-throughput analysis nih.gov | Requires validation of the surrogate matrix to ensure it mimics the authentic matrix bioanalysis-zone.comtandfonline.com |
| Standard Addition | Spiking known amounts of analyte into the sample kuleuven.bechromatographyonline.com | Compensates for matrix effects in individual samples kuleuven.be | More laborious; requires larger sample volumes; not ideal for high-throughput screening chromatographyonline.com |
This table outlines the key aspects of each quantification strategy.
Future Perspectives and Emerging Research Avenues for 1 Acetyloxy Phenylacetyl Pyrrolidine
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The synthesis of pyrrolidine (B122466) derivatives is a well-established field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign methods. nih.govnih.gov Future research into the synthesis of 1-[(Acetyloxy)phenylacetyl]-pyrrolidine will likely focus on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous reagents, and improve atom economy. acs.orgtandfonline.comacs.org
One promising approach is the use of one-pot, multicomponent reactions (MCRs). rsc.org These reactions, where multiple starting materials react in a single vessel to form a complex product, offer significant advantages in terms of efficiency and waste reduction. acs.org The development of a novel MCR for this compound could streamline its production. Another avenue of exploration is the use of biocatalysis, employing enzymes to carry out specific chemical transformations. researchgate.net This approach can lead to highly selective reactions under mild conditions, reducing the environmental impact of the synthesis. acs.org
Microwave-assisted organic synthesis (MAOS) is another technique that has shown great promise in accelerating reaction times and improving yields for the synthesis of pyrrolidine-containing compounds. nih.gov The application of MAOS to the synthesis of this compound could offer a more efficient route compared to traditional heating methods. Furthermore, the exploration of novel, renewable feedstocks as starting materials aligns with the broader goals of sustainable chemistry. researchgate.net Research into deriving the core pyrrolidine or phenylacetyl moieties from biomass could significantly enhance the green credentials of this compound's synthesis.
| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Multicomponent Reactions (MCRs) | Increased efficiency, reduced waste, simplified purification. acs.org | Development of a novel one-pot reaction for the direct synthesis of the target compound. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Identification and engineering of enzymes for key synthetic steps. |
| Microwave-Assisted Organic Synthesis (MAOS) | Accelerated reaction times, improved yields. nih.gov | Optimization of microwave parameters for the synthesis and its key intermediates. |
| Renewable Feedstocks | Increased sustainability, reduced reliance on petrochemicals. researchgate.net | Investigation of biomass-derived starting materials for the pyrrolidine and phenylacetyl components. |
Advanced Computational Modeling Techniques (e.g., AI/Machine Learning for De Novo Design and Prediction)
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and these technologies hold immense potential for the future study of this compound. nih.govnih.govresearchgate.net These computational tools can accelerate the identification of new drug candidates, predict their properties, and optimize their structures for enhanced efficacy and safety. consensus.appresearchgate.net
A critical aspect of developing CNS-active drugs is their ability to cross the blood-brain barrier (BBB). acs.orgmdpi.com AI and ML models can be trained to predict the BBB permeability of small molecules with a high degree of accuracy. nih.govnih.gov By applying these predictive models to this compound and its analogues, researchers can prioritize compounds with a higher likelihood of reaching their intended target in the brain. nih.gov Furthermore, computational techniques like molecular dynamics (MD) simulations can provide detailed insights into the interactions between the compound and the BBB at a molecular level. mdpi.com
| Computational Technique | Application to this compound Research | Desired Outcome |
| AI/ML-based De Novo Design | Generation of novel analogues with optimized properties. frontiersin.org | Identification of new pyrrolidine derivatives with enhanced nootropic or neuroprotective potential. |
| Blood-Brain Barrier (BBB) Permeability Prediction | In silico screening of compounds for their ability to cross the BBB. nih.govnih.gov | Prioritization of candidates with favorable CNS penetration profiles. |
| Molecular Dynamics (MD) Simulations | Elucidation of the mechanism of interaction with biological targets and the BBB. mdpi.com | A deeper understanding of the molecular basis of the compound's activity and transport. |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. mdpi.com | Guidance for the rational design of more potent analogues. |
Development of Sophisticated In Vitro Models for Mechanistic Studies (e.g., 3D Cell Culture Systems, Organ-on-a-Chip Technologies)
To bridge the gap between preclinical research and clinical outcomes, there is a growing emphasis on the use of more physiologically relevant in vitro models. frontiersin.orgfrontiersin.org For a compound like this compound, which is likely to be investigated for its effects on the CNS, advanced models that mimic the complexity of the brain are crucial. nih.govemulatebio.com
Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more accurate representation of the in vivo environment compared to traditional 2D cell monolayers. numberanalytics.comnih.govcytion.comupenn.eduibidi.com By growing neurons and other brain cells in a 3D matrix, researchers can create models that better replicate the cell-cell interactions and microenvironment of the brain. numberanalytics.comibidi.com These models would be invaluable for studying the mechanisms of action of this compound on neuronal networks and for assessing its potential neuroprotective effects in the context of neurodegenerative disease models. frontiersin.orgfrontiersin.orgnih.gov
Organ-on-a-chip technology represents a further leap forward in in vitro modeling. nih.govemulatebio.comescholarship.orgnih.gov These microfluidic devices can recapitulate the structure and function of human organs, including the brain. nih.govyoutube.com A "brain-on-a-chip" model could be used to investigate the effects of this compound on a simulated neurovascular unit, providing insights into its interaction with the BBB and its influence on neuroinflammation. emulatebio.comnih.govnih.gov The use of induced pluripotent stem cells (iPSCs) in these models allows for the creation of patient-specific disease models, opening the door to personalized medicine approaches. frontiersin.orgnih.govnih.gov
| In Vitro Model | Application in this compound Research | Information Gained |
| 3D Cell Cultures (Spheroids/Organoids) | Mechanistic studies on neuronal networks and neuroprotection. frontiersin.orgnumberanalytics.com | Understanding of the compound's effects on neuronal connectivity, survival, and function in a tissue-like context. |
| Organ-on-a-Chip (Brain-on-a-Chip) | Investigation of BBB transport and neuroinflammation. emulatebio.comnih.gov | Data on the compound's ability to cross the BBB and its potential to modulate inflammatory responses in the CNS. |
| iPSC-derived Neural Models | Patient-specific disease modeling and efficacy testing. frontiersin.orgnih.gov | Insights into the compound's therapeutic potential in specific neurodegenerative diseases. |
Systems Pharmacology Approaches for Network-Level Understanding
The traditional "one drug, one target" paradigm is often insufficient to explain the complex effects of drugs, particularly those acting on the CNS. nih.gov Systems pharmacology offers a more holistic approach by considering the effects of a drug across multiple scales of biological organization, from molecular interactions to network-level perturbations. nih.gov
Network pharmacology, a key component of systems pharmacology, can be used to identify the multiple targets of a drug and to understand how these interactions translate into therapeutic effects and potential side effects. nih.govyoutube.com By integrating data from various "omics" technologies (e.g., genomics, proteomics, metabolomics), researchers can construct interaction networks to map the effects of this compound on cellular pathways. nih.govmdpi.com This approach could reveal novel mechanisms of action and identify potential biomarkers to predict patient response. mdpi.com
For a compound with potential nootropic effects, a systems pharmacology approach could help to elucidate its influence on the complex interplay of neurotransmitter systems, signaling pathways, and gene regulatory networks that underpin cognitive function. youtube.comnih.gov This network-level understanding is essential for the rational development of more effective and safer therapies for cognitive disorders. nih.govnih.govresearchgate.net
| Approach | Application to this compound | Potential Insights |
| Network Pharmacology | Identification of multiple drug targets and their interconnected pathways. nih.govyoutube.com | A comprehensive understanding of the compound's mechanism of action beyond a single target. |
| "Omics" Data Integration | Analysis of changes in gene expression, protein levels, and metabolite profiles in response to the compound. nih.gov | Identification of biomarkers for efficacy and safety, and elucidation of off-target effects. |
| Pathway Analysis | Mapping the compound's effects on specific signaling and metabolic pathways. mdpi.com | Understanding the downstream consequences of target engagement and the overall cellular response. |
Q & A
Q. What methodologies validate the absence of genotoxicity in this compound derivatives?
- Methodological Answer : Conduct Ames tests (OECD 471) with S. typhimurium strains TA98/TA100 ± metabolic activation. Follow with micronucleus assays (OECD 487) in human lymphocytes. Negative controls must show <2% micronuclei frequency. For ambiguous results, use Comet assays to detect DNA strand breaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
